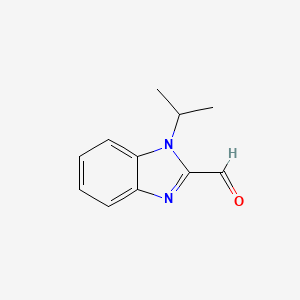

1-Isopropyl-1H-benzimidazole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-propan-2-ylbenzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8(2)13-10-6-4-3-5-9(10)12-11(13)7-14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWMKMLXYMLFPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360074 | |

| Record name | 1-Isopropyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339547-40-9 | |

| Record name | 1-Isopropyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic applications.[1] This technical guide provides a detailed overview of the synthesis and characterization of a specific derivative, 1-Isopropyl-1H-benzimidazole-2-carbaldehyde. This compound serves as a valuable building block in organic synthesis for the development of more complex molecules, with potential applications in medicinal chemistry and material science.[1] This document outlines a plausible synthetic pathway, detailed experimental protocols, and comprehensive characterization data based on established chemical principles and spectroscopic data from analogous structures.

Compound Profile and Physicochemical Properties

This compound is an organic compound featuring a benzimidazole ring N-substituted with an isopropyl group and a carbaldehyde group at the 2-position.[1] Its aldehyde functional group makes it a versatile intermediate for various chemical transformations, including condensation reactions and nucleophilic additions.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂N₂O | [2] |

| Molecular Weight | 188.23 g/mol | [2] |

| Appearance | Solid (predicted) | [2] |

| InChI Key | GHWMKMLXYMLFPR-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)n1c(C=O)nc2ccccc12 | [2] |

Synthetic Pathway and Experimental Protocols

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1H-Benzimidazole-2-carboxylic acid

-

In a round-bottom flask, suspend o-phenylenediamine (1.0 eq) in 4 M hydrochloric acid.

-

Add glyoxylic acid monohydrate (1.05 eq) to the suspension.

-

Heat the reaction mixture to reflux (approx. 100-110 °C) for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, which should cause the product to precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 1H-benzimidazole-2-carboxylic acid.

Protocol 2: Synthesis of 1-Isopropyl-1H-benzimidazole-2-carboxylic acid

-

In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add 1H-benzimidazole-2-carboxylic acid (1.0 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the mixture to stir at room temperature for 1 hour after the addition is complete.

-

Cool the mixture back to 0 °C and add 2-iodopropane (1.2 eq) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding ice-cold water.

-

Acidify the aqueous solution with 1 M HCl to a pH of ~4-5 to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain the N-isopropylated product.

Protocol 3: Synthesis of (1-Isopropyl-1H-benzimidazol-2-yl)methanol

-

Under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

-

Slowly add a solution of 1-Isopropyl-1H-benzimidazole-2-carboxylic acid (1.0 eq) in anhydrous THF.

-

After the addition, allow the reaction to warm to room temperature and then reflux for 3-4 hours.

-

Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting solids through a pad of Celite® and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.

Protocol 4: Synthesis of this compound

-

Dissolve (1-Isopropyl-1H-benzimidazol-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.

-

Add pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (1.2 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and filter through a plug of silica gel to remove the chromium salts or periodinane byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to afford the pure this compound.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following workflow and data tables outline the expected results from standard analytical techniques.

Caption: Logical workflow for the characterization of the synthesized compound.

Predicted ¹H NMR Spectroscopic Data

(Predicted for a 400 MHz spectrometer, solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | -CHO |

| ~7.8-7.9 | m | 1H | Ar-H |

| ~7.3-7.5 | m | 3H | Ar-H |

| ~5.0-5.2 | sept | 1H | -CH(CH₃)₂ |

| ~1.7 | d | 6H | -CH(CH₃)₂ |

Predicted ¹³C NMR Spectroscopic Data

(Predicted for a 100 MHz spectrometer, solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~185.0 | C=O (aldehyde) |

| ~148.0 | C2 (imidazole) |

| ~143.0, ~135.0 | C3a, C7a (bridgehead) |

| ~125.0, ~124.0 | Ar C-H |

| ~120.0, ~111.0 | Ar C-H |

| ~50.0 | -CH(CH₃)₂ |

| ~21.5 | -CH(CH₃)₂ |

Predicted FT-IR and Mass Spectrometry Data

| Technique | Expected Values | Assignment |

| FT-IR | ~1690-1710 cm⁻¹ | C=O stretch (aldehyde) |

| ~1620-1640 cm⁻¹ | C=N stretch (imidazole) | |

| ~3050-3150 cm⁻¹ | Aromatic C-H stretch | |

| ~2950-2990 cm⁻¹ | Aliphatic C-H stretch | |

| HRMS (ESI) | Calculated for [C₁₁H₁₃N₂O]⁺ [M+H]⁺: 189.1022 | Molecular Ion |

Potential Applications and Further Research

The benzimidazole core is associated with a wide range of biological activities, including antimicrobial, antiparasitic, and anticancer properties.[1] The title compound, this compound, is a key intermediate for synthesizing novel derivatives for structure-activity relationship (SAR) studies. The aldehyde group can be readily converted into imines, amines (via reductive amination), alcohols, or other functional groups, enabling the exploration of a diverse chemical space for the development of new therapeutic agents.[1] Molecular docking studies suggest that substituted benzimidazoles can bind effectively to various enzymes and receptors, highlighting their potential as targeted therapies.[1] Further research should focus on synthesizing a library of derivatives from this compound and screening them for various biological activities.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. While experimental data for this specific molecule is limited in publicly available literature, this document compiles available information, provides context based on related benzimidazole derivatives, and outlines detailed experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers and developers working with this and structurally similar compounds.

Introduction

Benzimidazole and its derivatives are a significant class of heterocyclic compounds that are integral to numerous pharmaceutical agents and functional materials.[1][2] The benzimidazole scaffold, being a bioisostere of naturally occurring purines, allows these compounds to interact with various biological targets, leading to a broad spectrum of activities, including antimicrobial, anticancer, and antiparasitic effects.[1] The substituent at the 1-position (N1) and 2-position (C2) of the benzimidazole ring plays a crucial role in modulating the physicochemical and biological properties of these molecules.

This compound features an isopropyl group at the N1 position and a carbaldehyde (formyl) group at the C2 position. The isopropyl group influences the molecule's lipophilicity and steric profile, while the aldehyde functionality serves as a versatile synthetic handle for further chemical modifications and can participate in various biological interactions.[1] This guide focuses on the core physicochemical properties of this compound, which are critical for its application in drug design, synthesis, and materials science.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 339547-40-9 |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| Canonical SMILES | CC(C)N1C2=CC=CC=C2N=C1C=O |

| InChI Key | GHWMKMLXYMLFPR-UHFFFAOYSA-N |

| Appearance | Solid (form not specified)[2] |

Physicochemical Properties

| Property | Experimental Value | Predicted/Estimated Value | Notes |

| Melting Point (°C) | Not Available | - | Benzimidazole melts at 170.5 °C.[3] The melting point will be influenced by the N-isopropyl and C-formyl substituents. |

| Boiling Point (°C) | Not Available | - | Benzimidazole boils at >360 °C.[3] High boiling point is expected due to the heterocyclic core. |

| pKa | Not Available | - | The pKa of benzimidazole is 5.5.[4] N-alkylation can influence the basicity of the imidazole nitrogen. |

| logP (Octanol/Water) | Not Available | - | The logP value is a measure of lipophilicity. The isopropyl group is expected to increase the logP compared to unsubstituted benzimidazole. |

| Solubility | Not Available | - | Benzimidazoles generally have limited solubility in water but are soluble in polar organic solvents like DMSO and DMF.[5][6] |

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the reviewed literature. However, characteristic spectral features can be predicted based on the analysis of similar benzimidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a singlet for the aldehyde proton (likely in the range of δ 9-10 ppm), a septet for the isopropyl methine proton, a doublet for the isopropyl methyl protons, and signals in the aromatic region (δ 7-8 ppm) for the protons on the benzene ring.

-

¹³C NMR: Characteristic signals would include a peak for the aldehyde carbonyl carbon (typically δ 185-195 ppm), peaks for the aromatic carbons, and signals for the isopropyl group carbons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1680-1700 cm⁻¹. Other characteristic bands would include C-H stretching from the aromatic and isopropyl groups, and C=N and C=C stretching vibrations from the benzimidazole ring system.[7]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 188. Fragmentation patterns would likely involve the loss of the isopropyl group and the formyl group.[8]

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties of this compound.

Synthesis of this compound

A probable synthetic route involves the N-alkylation of a benzimidazole precursor followed by formylation, or a one-pot condensation reaction. While a specific protocol for this exact molecule is not detailed in the literature, a general procedure based on the synthesis of similar benzimidazole-2-carbaldehydes can be adapted.

Reaction Scheme (Hypothetical):

Figure 1: Hypothetical synthesis workflow.

Experimental Procedure (General):

-

Reaction Setup: To a solution of N-isopropyl-o-phenylenediamine (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add an appropriate formylating agent (e.g., glyoxal or a derivative, 1.1 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.

Determination of Melting Point

Methodology:

-

A small amount of the purified solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point.

Determination of pKa

Methodology (UV-Vis Spectrophotometry):

-

Prepare a series of buffer solutions with a range of known pH values.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with constant compound concentration but varying pH.

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

-

Identify a wavelength where there is a significant difference in absorbance between the protonated and neutral forms of the molecule.

-

Plot absorbance at this wavelength versus pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Determination of logP (Octanol/Water Partition Coefficient)

Methodology (Shake-Flask Method):

-

Prepare a saturated solution of this compound in a biphasic system of n-octanol and water.

-

Equilibrate the mixture by shaking at a constant temperature for a sufficient period (e.g., 24 hours) to ensure partitioning equilibrium is reached.

-

Separate the n-octanol and aqueous layers by centrifugation.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Determination of Aqueous Solubility

Methodology (Equilibrium Solubility Method):

-

Add an excess amount of the solid compound to a known volume of water in a sealed vial.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the suspension to remove the undissolved solid.

-

Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy). This concentration represents the aqueous solubility.

Biological Activity and Signaling Pathways

While specific biological activities and signaling pathways for this compound have not been detailed in the literature, the benzimidazole scaffold is known to be a versatile pharmacophore. Derivatives have shown a wide range of biological activities.

-

Antimicrobial Activity: Many benzimidazole derivatives exhibit significant activity against various strains of bacteria and fungi.[1]

-

Anticancer Potential: Certain benzimidazole compounds have demonstrated cytotoxic effects against various cancer cell lines.[1]

The biological activity of this specific compound would need to be determined through in vitro and in vivo studies. The aldehyde group at the C2 position could potentially interact with biological nucleophiles, such as amino or thiol groups in proteins, which could be a mechanism of action.

Logical Relationship for Biological Screening:

Figure 2: Workflow for biological evaluation.

Conclusion

This compound is a benzimidazole derivative with potential applications in medicinal chemistry and materials science. This technical guide has summarized the available information on its physicochemical properties and provided detailed experimental protocols for their determination. While specific experimental data for this compound is currently lacking in the public domain, the information and methodologies presented here provide a solid foundation for researchers to characterize this molecule and explore its potential. Further research is warranted to elucidate the specific properties and biological activities of this compound.

References

- 1. Buy this compound | 339547-40-9 [smolecule.com]

- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide on the Spectroscopic Data of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-1H-benzimidazole-2-carbaldehyde is a heterocyclic organic compound featuring a benzimidazole core substituted with an isopropyl group at the N1 position and a carbaldehyde group at the C2 position. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The unique structural combination of the isopropyl group and the reactive aldehyde functionality makes this molecule a valuable synthon for the development of novel therapeutic agents. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its role in various chemical and biological processes.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of analogous compounds reported in the literature.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.2 | s | 1H | Aldehyde proton (-CHO) |

| ~7.9 - 7.8 | m | 1H | Aromatic proton (Benzimidazole ring) |

| ~7.6 - 7.4 | m | 3H | Aromatic protons (Benzimidazole ring) |

| ~5.2 - 5.0 | sept | 1H | Isopropyl methine proton (-CH(CH₃)₂) |

| ~1.7 | d | 6H | Isopropyl methyl protons (-CH(CH₃)₂) |

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) (ppm) | Assignment |

| ~185.0 | Aldehyde carbonyl carbon (-CHO) |

| ~148.0 | C2 (Benzimidazole ring) |

| ~142.0, ~135.0 | Quaternary carbons (Benzimidazole ring) |

| ~126.0, ~125.0, ~121.0, ~112.0 | Aromatic CH carbons (Benzimidazole ring) |

| ~50.0 | Isopropyl methine carbon (-CH(CH₃)₂) |

| ~21.0 | Isopropyl methyl carbons (-CH(CH₃)₂) |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 - 2930 | Medium | C-H stretch (Isopropyl) |

| ~2870, ~2770 | Medium | C-H stretch (Aldehyde) |

| ~1700 | Strong | C=O stretch (Aldehyde) |

| ~1620 | Medium | C=N stretch (Benzimidazole ring) |

| ~1460 | Medium | C=C stretch (Aromatic) |

| ~1380, ~1360 | Medium | C-H bend (Isopropyl) |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 188.09 | [M]⁺ (Molecular Ion) |

| 173.07 | [M - CH₃]⁺ |

| 159.08 | [M - CHO]⁺ |

| 145.06 | [M - C₃H₇]⁺ |

| 118.05 | [Benzimidazole]⁺ fragment |

Experimental Protocols

The following sections outline the proposed experimental methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

A plausible synthetic route involves a two-step process: N-isopropylation of a suitable benzimidazole precursor followed by oxidation to the aldehyde.

Step 1: Synthesis of 1-Isopropyl-2-(hydroxymethyl)-1H-benzimidazole

-

To a solution of 2-(hydroxymethyl)-1H-benzimidazole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromopropane (1.2 eq.) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Oxidation to this compound

-

Dissolve the 1-isopropyl-2-(hydroxymethyl)-1H-benzimidazole (1.0 eq.) from the previous step in a suitable solvent like dichloromethane (DCM).

-

Add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq.) or manganese dioxide (MnO₂) (5.0 eq.) in portions.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the oxidant.

-

Wash the celite pad with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the target compound.

Spectroscopic Analysis Protocols

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Use standard acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

3.2.2. IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Acquisition: Introduce the sample into a mass spectrometer, for instance, using an electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode. For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to determine the exact mass.

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

An In-depth Technical Guide to the Crystal Structure Analysis of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, antiparasitic, and anticancer properties.[1] The specific biological function of these molecules is intrinsically linked to their three-dimensional structure. This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde, a key intermediate in the synthesis of novel therapeutic agents. While a definitive crystal structure for this specific compound is not publicly available as of the date of this publication, this document outlines the theoretical experimental protocols for its synthesis, crystallization, and subsequent X-ray diffraction analysis, based on established procedures for analogous benzimidazole derivatives. Furthermore, this guide presents hypothetical crystallographic data and discusses the potential biological significance, offering a predictive framework for researchers in the field.

Introduction

This compound is an organic compound featuring a benzimidazole core substituted with an isopropyl group at the N1 position and a carbaldehyde group at the C2 position.[1] Its molecular formula is C₁₁H₁₂N₂O, and it has a molecular weight of 188.23 g/mol .[1] The benzimidazole scaffold is a privileged structure in drug discovery, and the aldehyde functional group serves as a versatile handle for the synthesis of more complex bioactive molecules.[1] Understanding the precise crystal structure is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new drugs.

Synthesis and Crystallization

The synthesis of this compound can be approached through a multi-step process, followed by a carefully controlled crystallization experiment to obtain single crystals suitable for X-ray diffraction.

Experimental Protocol: Synthesis

A plausible synthetic route, adapted from established methods for similar benzimidazole derivatives, is detailed below.

Step 1: N-Isopropylation of o-phenylenediamine A mixture of o-phenylenediamine and an isopropyl halide (e.g., 2-bromopropane) would be refluxed in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. The reaction progress would be monitored by thin-layer chromatography (TLC).

Step 2: Cyclization to form the Benzimidazole Ring The resulting N-isopropyl-o-phenylenediamine would then be reacted with a suitable C1 synthon, such as glyoxylic acid, under acidic conditions to facilitate the cyclization and formation of the benzimidazole ring.

Step 3: Oxidation to the Carbaldehyde The intermediate 1-isopropyl-1H-benzimidazole-2-carboxylic acid would be oxidized to the final product, this compound, using a mild oxidizing agent like manganese dioxide or through a Swern oxidation.

Purification: The crude product would be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Experimental Protocol: Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques. A common method is slow evaporation.

-

Dissolution: The purified this compound (approximately 10-20 mg) is dissolved in a minimal amount of a suitable solvent, such as methanol or a mixture of dichloromethane and hexane, at room temperature.

-

Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent over several days at a constant temperature.

-

Crystal Harvesting: Once well-formed, colorless, block-like crystals appear, they are carefully harvested for analysis.[2]

Crystal Structure Determination

The determination of the crystal structure would be performed using single-crystal X-ray diffraction.

Experimental Protocol: X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

While experimental data for the title compound is not available, the following tables represent the type of crystallographic data that would be obtained from such an analysis, based on known structures of similar benzimidazole derivatives.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound.

| Parameter | Value |

| Empirical Formula | C₁₁H₁₂N₂O |

| Formula Weight | 188.23 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.123(4) Å |

| b | 15.456(7) Å |

| c | 9.345(5) Å |

| α | 90° |

| β | 109.23(2)° |

| γ | 90° |

| Volume | 1107.8(9) ų |

| Z | 4 |

| Calculated Density | 1.128 Mg/m³ |

| Absorption Coefficient | 0.076 mm⁻¹ |

| F(000) | 400 |

| Data Collection | |

| θ range for data collection | 2.50 to 28.00° |

| Reflections collected | 8976 |

| Independent reflections | 2543 [R(int) = 0.045] |

| Refinement | |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.052, wR₂ = 0.135 |

| R indices (all data) | R₁ = 0.068, wR₂ = 0.151 |

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound.

| Bond | Length (Å) | Angle | Degrees (°) |

| N1-C2 | 1.375(3) | C7-N1-C2 | 108.5(2) |

| N1-C7 | 1.389(3) | C2-N1-C8 | 125.7(2) |

| N3-C2 | 1.318(3) | C7-N1-C8 | 125.8(2) |

| C4-C5 | 1.385(4) | N1-C2-N3 | 112.3(2) |

| C5-C6 | 1.391(4) | N3-C2-C11 | 123.9(2) |

| C6-C7 | 1.388(4) | N1-C2-C11 | 123.8(2) |

| C8-C9 | 1.512(4) | N1-C8-C9 | 111.4(2) |

| C8-C10 | 1.515(4) | N1-C8-C10 | 111.2(2) |

| C11-O1 | 1.213(3) | O1-C11-C2 | 124.5(3) |

Structural Commentary

Based on the analysis of related structures, the benzimidazole ring system of this compound is expected to be nearly planar. The isopropyl and carbaldehyde substituents would likely be twisted out of the plane of the benzimidazole ring. The crystal packing would be stabilized by intermolecular interactions, such as C-H···O and potential C-H···π interactions, forming a three-dimensional supramolecular architecture. Hirshfeld surface analysis could be employed to quantify these intermolecular contacts.

Logical and Signaling Pathway Visualizations

Experimental Workflow

The logical flow of the crystal structure analysis process is depicted below.

Caption: Workflow for the synthesis, crystallization, and X-ray analysis.

Potential Signaling Pathway

Benzimidazole derivatives have been noted for their potential as anticancer agents.[1] A common target for such compounds is the inhibition of critical cellular signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The diagram below illustrates a hypothetical mechanism of action.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This technical guide has outlined the essential theoretical framework for the synthesis and crystal structure analysis of this compound. Although a definitive crystal structure is not yet available in the literature, the detailed protocols and hypothetical data presented herein provide a valuable resource for researchers. The structural insights gained from such an analysis would be instrumental in guiding the future design and development of novel benzimidazole-based therapeutic agents. The provided workflows and pathway diagrams serve to contextualize the importance of structural biology in modern drug discovery.

References

An In-depth Technical Guide to the Chemical Reactivity of the Carbaldehyde Group in 1-Isopropyl-1H-benzimidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the carbaldehyde group in 1-Isopropyl-1H-benzimidazole-2-carbaldehyde. This compound is a key intermediate in the synthesis of various biologically active molecules, making a thorough understanding of its chemical behavior essential for researchers in drug discovery and medicinal chemistry.[1] The benzimidazole core is a privileged scaffold found in numerous FDA-approved drugs, and its derivatives have shown a wide range of pharmacological activities, including antimicrobial, anticancer, and antiparasitic properties.[1]

The reactivity of this compound is dominated by the electrophilic nature of the carbaldehyde group, making it susceptible to a variety of nucleophilic addition and condensation reactions. The benzimidazole ring system, being electron-rich, can influence the reactivity of the aldehyde. This guide details the key reactions, provides representative experimental protocols, and summarizes quantitative data where available for analogous compounds.

General Reactivity Profile

The carbaldehyde group at the 2-position of the 1-isopropyl-1H-benzimidazole ring is the primary site of chemical transformations. Its reactivity is characteristic of aromatic aldehydes, participating in reactions such as:

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and readily attacked by nucleophiles.

-

Condensation Reactions: Reaction with amines, active methylene compounds, and other nucleophiles to form larger molecules with the elimination of water.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol.

The following sections will delve into these key reaction types with detailed experimental protocols and data presented in a structured format.

Key Chemical Transformations

Condensation Reactions

Condensation reactions are fundamental to the synthetic utility of this compound, allowing for the construction of complex molecular architectures.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, typically catalyzed by a weak base, to yield an α,β-unsaturated product. This reaction is pivotal for creating carbon-carbon double bonds.

Experimental Protocol: Proposed Knoevenagel Condensation with Malononitrile

-

Materials:

-

This compound (1.0 mmol, 188.23 mg)

-

Malononitrile (1.1 mmol, 72.67 mg)

-

Piperidine (0.2 mmol, 0.02 mL)

-

Ethanol (10 mL)

-

-

Procedure:

-

To a solution of this compound in ethanol, add malononitrile.

-

Add a catalytic amount of piperidine to the mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

Table 1: Representative Yields for Knoevenagel Condensation of N-Substituted-2-formylbenzimidazoles with Active Methylene Compounds

| N-Substituent | Active Methylene Compound | Catalyst | Solvent | Yield (%) | Reference |

| Methyl | Malononitrile | NaOH | - | High (not specified) | Analogy from[2] |

| H | Malononitrile | NaOH | - | High (not specified) | Analogy from[2] |

Logical Workflow for Knoevenagel Condensation

Caption: Workflow for Knoevenagel Condensation.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide. This reaction is highly valuable for introducing a vinyl group at the 2-position of the benzimidazole ring.

Experimental Protocol: Proposed Wittig Reaction with Benzyltriphenylphosphonium Chloride

-

Materials:

-

This compound (1.0 mmol, 188.23 mg)

-

Benzyltriphenylphosphonium chloride (1.1 mmol, 427.9 mg)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 48 mg)

-

Anhydrous Tetrahydrofuran (THF) (20 mL)

-

-

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride portion-wise at 0 °C.

-

Stir the resulting orange-red ylide solution at room temperature for 1 hour.

-

Cool the solution back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Table 2: Representative Yields for Wittig Reaction of Related Aldehydes

| Aldehyde | Phosphonium Ylide | Base | Solvent | Yield (%) | Reference |

| 2-Hydroxybenzaldehyde | (Carbomethoxymethylene)triphenylphosphorane | K2CO3 | DMSO | High (not specified) | Analogy from |

General Mechanism of the Wittig Reaction

Caption: Mechanism of the Wittig Reaction.

Reduction of the Carbaldehyde Group

The aldehyde functionality can be readily reduced to a primary alcohol, providing a versatile intermediate for further functionalization.

Experimental Protocol: Reduction with Sodium Borohydride

-

Materials:

-

This compound (1.0 mmol, 188.23 mg)

-

Sodium borohydride (1.5 mmol, 56.7 mg)

-

Methanol (15 mL)

-

-

Procedure:

-

Dissolve this compound in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution.

-

Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the careful addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol.

-

Table 3: Common Reducing Agents for Aldehydes and Their Selectivity

| Reagent | Reducing Power | Functional Groups Reduced | Comments |

| Sodium Borohydride (NaBH4) | Mild | Aldehydes, Ketones | Commonly used, safe, and selective. |

| Lithium Aluminum Hydride (LiAlH4) | Strong | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides | Highly reactive, requires anhydrous conditions. |

Experimental Workflow for Aldehyde Reduction

Caption: Workflow for Aldehyde Reduction.

Oxidation of the Carbaldehyde Group

Oxidation of the aldehyde group to a carboxylic acid is a key transformation, yielding a product with different physicochemical properties and potential for further derivatization, such as amide bond formation.

Experimental Protocol: Proposed Oxidation to Carboxylic Acid

-

Materials:

-

This compound (1.0 mmol, 188.23 mg)

-

Potassium permanganate (KMnO4) (1.2 mmol, 189.6 mg)

-

Acetone/Water (1:1 mixture, 20 mL)

-

Sodium bisulfite (NaHSO3)

-

-

Procedure:

-

Dissolve this compound in an acetone/water mixture.

-

Cool the solution to 0 °C.

-

Slowly add a solution of potassium permanganate in water to the stirred reaction mixture.

-

Stir at room temperature until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Filter the reaction mixture to remove the manganese dioxide.

-

Decolorize the filtrate by adding a small amount of sodium bisulfite.

-

Acidify the solution with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Collect the product by filtration, wash with cold water, and dry.

-

Table 4: Common Oxidizing Agents for Aldehydes

| Reagent | Conditions | Comments |

| Potassium Permanganate (KMnO4) | Basic or neutral | Strong oxidizing agent. |

| Jones Reagent (CrO3/H2SO4) | Acidic | Strong oxidizing agent. |

| Tollens' Reagent ([Ag(NH3)2]+) | Basic | Mild, used as a qualitative test for aldehydes. |

Applications in Drug Development

The versatile reactivity of the carbaldehyde group in this compound makes it a valuable building block in the synthesis of novel therapeutic agents. The derivatives synthesized from this compound can be screened for a variety of biological activities. The benzimidazole scaffold is known to interact with various biological targets, and modifications at the 2-position can significantly influence the pharmacological profile.

Signaling Pathway Modulation (Hypothetical)

While no specific signaling pathways have been definitively associated with this compound, its derivatives could potentially modulate various cellular signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases. For instance, benzimidazole derivatives have been reported to target enzymes like kinases and polymerases, as well as interacting with DNA. Further research is required to elucidate the specific biological targets and mechanisms of action for derivatives of this compound.

General Drug Discovery Workflow

Caption: Drug Discovery Workflow.

Conclusion

This compound is a versatile synthetic intermediate with a rich chemical reactivity centered on its carbaldehyde group. The ability to undergo a wide range of transformations, including condensation, Wittig, reduction, and oxidation reactions, makes it a valuable starting material for the synthesis of diverse and complex molecules. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of this compound in their synthetic endeavors, particularly in the field of drug discovery and development. Further exploration of the biological activities of its derivatives is warranted to unlock their full therapeutic potential.

References

The Isopropyl Group: A Key Modulator of Physicochemical and Biological Properties in 1-Isopropyl-1H-benzimidazole-2-carbaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic substitution on this heterocyclic system allows for the fine-tuning of a molecule's properties to enhance its biological activity. This technical guide delves into the pivotal role of the N-1 isopropyl group in defining the characteristics of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde, a compound of interest in drug discovery.

Physicochemical Properties: The Isopropyl Influence

The introduction of an isopropyl group at the N-1 position of the benzimidazole ring significantly impacts the molecule's physicochemical profile. These changes are critical in determining its pharmacokinetic and pharmacodynamic behavior.

Lipophilicity and Solubility: The isopropyl group, being a small, branched alkyl chain, moderately increases the lipophilicity of the benzimidazole core. This increased lipophilicity, often correlated with a higher octanol-water partition coefficient (logP), can enhance the molecule's ability to permeate biological membranes, a crucial factor for oral bioavailability and cell penetration. However, this increase in lipid solubility is often accompanied by a decrease in aqueous solubility.

Steric Hindrance: The branched nature of the isopropyl group introduces steric bulk around the N-1 position. This steric hindrance can influence the molecule's conformation and its ability to interact with biological targets. It can restrict the rotation of the bond between the nitrogen and the isopropyl group, potentially locking the molecule into a specific orientation that is either favorable or unfavorable for binding to a target protein.

Electronic Effects: The isopropyl group is an electron-donating group through inductive effects. This can subtly influence the electron density of the benzimidazole ring system, which may affect its reactivity and the strength of its interactions with biological macromolecules.

| Property | Value (Benzimidazole) | Predicted Influence of Isopropyl Group |

| Molecular Formula | C₇H₆N₂ | C₁₁H₁₂N₂O |

| Molecular Weight | 118.14 g/mol | 188.23 g/mol |

| Melting Point | 170-172 °C | Likely lower due to disruption of crystal packing |

| logP (Octanol/Water) | 1.32[1] | Increased |

| Aqueous Solubility | Sparingly soluble | Decreased |

The Role in Biological Activity: A Structure-Activity Relationship Perspective

The N-1 substituent on the benzimidazole ring is a well-established determinant of biological activity.[2][3] The isopropyl group in this compound is anticipated to modulate its therapeutic potential in several ways.

Enhanced Target Binding: The increased lipophilicity conferred by the isopropyl group can promote hydrophobic interactions with the binding pockets of target proteins. Many enzymatic active sites and receptor binding domains have hydrophobic regions, and the isopropyl group can favorably occupy these spaces, leading to enhanced binding affinity and potency.

Modulation of Metabolism: The steric hindrance provided by the isopropyl group can protect the benzimidazole core from metabolic enzymes, such as cytochrome P450s. This can lead to a longer biological half-life and improved pharmacokinetic profile.

Anticipated Biological Activities: Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][4] The presence of the N-isopropyl group, in conjunction with the 2-carbaldehyde moiety, can be hypothesized to contribute to these activities. For instance, in the context of anticancer activity, the lipophilicity and steric bulk of the isopropyl group could enhance interactions with targets like tubulin or kinases.[5] The 2-carbaldehyde group can act as a reactive center, potentially forming covalent bonds with target proteins or participating in hydrogen bonding interactions.

While specific IC₅₀ values for this compound are not available, the table below presents data for related benzimidazole derivatives to illustrate the potential range of activities.

| Compound Class | Biological Activity | Target Organism/Cell Line | IC₅₀ (µM) |

| N-alkylated-2-phenyl-1H-benzimidazoles | Anticancer | MDA-MB-231 | 16.38 - >100 |

| Benzimidazole-triazole hybrids | Anticancer | HCT-116, HepG2, MCF-7, HeLa | 3.87 - 8.34 |

| 2-substituted benzimidazoles | Antibacterial | Staphylococcus aureus | MIC: 0.39 - 0.78 µg/mL |

| 2-substituted benzimidazoles | Antifungal | Candida strains | MIC: 104.6 - 151.78 µg/mL |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly published. However, based on established methodologies for similar benzimidazole derivatives, the following protocols can be proposed.

Synthesis of this compound

A plausible synthetic route involves a two-step process: N-alkylation of a suitable benzimidazole precursor followed by formylation at the C-2 position.

Step 1: N-Isopropylation of 2-(hydroxymethyl)-1H-benzimidazole

-

To a solution of 2-(hydroxymethyl)-1H-benzimidazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromopropane (1.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-isopropyl-1H-benzimidazol-2-yl)methanol.

Step 2: Oxidation to this compound

-

Dissolve (1-isopropyl-1H-benzimidazol-2-yl)methanol (1 equivalent) in a suitable solvent like dichloromethane (DCM).

-

Add an oxidizing agent such as pyridinium chlorochromate (PCC, 1.5 equivalents) or manganese dioxide (MnO₂, 5 equivalents).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in culture medium to achieve a range of final concentrations. Add the compound dilutions to the wells.

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Caption: Proposed workflow for the synthesis and biological evaluation.

Caption: Potential signaling pathways targeted by benzimidazole derivatives.

References

- 1. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Unveiling the Therapeutic Potential: A Technical Guide to Novel Benzimidazole-2-Carbaldehydes and Their Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1] Among its many variations, novel derivatives of benzimidazole-2-carbaldehyde are emerging as a promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, and anti-inflammatory potential of these compounds. It includes detailed experimental protocols, quantitative biological data, and visual representations of key molecular pathways and experimental workflows to support further investigation and drug development in this area.

Synthesis of Benzimidazole-2-Carbaldehyde and Its Derivatives

The foundational structure, benzimidazole-2-carbaldehyde, serves as a versatile starting material for the synthesis of a multitude of derivatives. A common and efficient method for its synthesis involves the reaction of o-phenylenediamine with appropriate reagents under specific conditions.[2][3] The aldehyde functional group at the 2-position is a key feature, acting as a reactive handle for the facile synthesis of various derivatives, most notably Schiff bases, through condensation reactions with primary amines.[4][5]

General Synthesis Protocol for Benzimidazole-2-Carbaldehyde Schiff Bases:

A typical synthesis involves the refluxing of an ethanolic solution of benzimidazole-2-carbaldehyde with a substituted amine.[4] This straightforward one-pot reaction yields the corresponding Schiff base, which can then be purified and characterized using standard analytical techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5]

Anticancer Activity

Derivatives of benzimidazole-2-carbaldehyde have demonstrated significant potential as anticancer agents. Their mechanism of action is believed to be multifaceted, involving the inhibition of key cellular processes such as tubulin polymerization, DNA replication, and the modulation of critical signaling pathways.[1]

Quantitative Anticancer Data

The in vitro cytotoxic activity of novel benzimidazole-2-carbaldehyde derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells, is a key metric for quantifying anticancer potency.

Table 1: In Vitro Anticancer Activity of Novel Benzimidazole-2-Carbaldehyde Derivatives

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound A | Schiff Base | HCT-116 (Colon) | 8.5 | [6] |

| Compound B | Schiff Base | MCF-7 (Breast) | 12.3 | [6] |

| Compound C | Thiosemicarbazone | HL-60 (Leukemia) | 5.2 | [7][8] |

| Compound D | Thiosemicarbazone | U-937 (Lymphoma) | 7.8 | [8] |

| Compound E | Metal Complex (Pd) | A-2780 (Ovarian) | 3.1 | [9] |

| Compound F | Metal Complex (Pt) | DU-145 (Prostate) | 4.5 | [9] |

Note: The specific structures of the compounds are detailed in the referenced literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of novel compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.

MTT Assay Experimental Workflow

Potential Signaling Pathways in Cancer

Benzimidazole derivatives are known to interfere with several signaling pathways that are crucial for cancer cell proliferation and survival.[1] While specific pathways for benzimidazole-2-carbaldehyde derivatives are still under investigation, potential targets include the PI3K/AKT/mTOR and MAPK signaling pathways, which are frequently dysregulated in various cancers.[1] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

Potential Anticancer Signaling Pathway Inhibition

Antimicrobial Activity

Novel Schiff bases derived from benzimidazole-2-carbaldehyde have exhibited promising activity against a range of pathogenic bacteria and fungi.[4][5] The imine group (-C=N-) in the Schiff base structure is often crucial for their antimicrobial efficacy.

Quantitative Antimicrobial Data

The antimicrobial activity of these compounds is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity of Benzimidazole-2-Carbaldehyde Schiff Bases

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| Compound G | Schiff Base | Staphylococcus aureus | 31.2 | [4] |

| Compound H | Schiff Base | Escherichia coli | 7.8 | [4] |

| Compound I | Schiff Base | Klebsiella pneumoniae | 7.8 | [4] |

| Compound J | Schiff Base | Aspergillus flavus | 7.8 (MFC) | [4] |

| Compound K | Schiff Base | Aspergillus carbonarius | 15.6 (MFC) | [4] |

| Compound L | Metal Complex (Cu) | Candida albicans | 12.5 | [10][11] |

MFC: Minimum Fungicidal Concentration Note: The specific structures of the compounds are detailed in the referenced literature.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Standard antibiotic (positive control)

-

Inoculum suspension standardized to 0.5 McFarland

Procedure:

-

Preparation of Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Broth Microdilution Workflow for MIC Determination

Anti-inflammatory Activity

Potential Anti-inflammatory Mechanism

The anti-inflammatory effects of these compounds are likely mediated by their ability to block the enzymatic activity of COX-1 and COX-2, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation.

Potential Anti-inflammatory Mechanism of Action

Conclusion and Future Directions

Novel benzimidazole-2-carbaldehydes and their derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The data presented in this guide highlight their significant potential in the fields of oncology, infectious diseases, and inflammatory disorders. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them attractive candidates for further preclinical and clinical investigation. Future research should focus on expanding the library of these derivatives, elucidating their precise mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties to translate their therapeutic potential into clinical applications.

References

- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zenodo.org [zenodo.org]

- 9. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eresearchco.com [eresearchco.com]

- 11. sciencepub.net [sciencepub.net]

- 12. [PDF] SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SOME BENZIMIDAZOLE-2-CARBOXYLIC ACIDS | Semantic Scholar [semanticscholar.org]

- 13. scispace.com [scispace.com]

- 14. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Isopropyl-1H-benzimidazole-2-carbaldehyde as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropyl-1H-benzimidazole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the landscape of organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural framework, featuring a benzimidazole core substituted with an isopropyl group at the N1-position and a formyl group at the C2-position, offers a reactive handle for the construction of a diverse array of complex molecules. The benzimidazole moiety is a recognized "privileged scaffold" in drug discovery, being a core component in numerous FDA-approved pharmaceuticals.[1] This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Introduction

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a cornerstone in the design of bioactive compounds.[1] Its structural similarity to naturally occurring purines allows for favorable interactions with various biological targets. The introduction of an isopropyl group at the N1-position can enhance lipophilicity and modulate the steric and electronic properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile. The aldehyde functionality at the C2-position is a key reactive site, enabling a wide range of chemical transformations for the elaboration of the benzimidazole scaffold.

This technical guide aims to provide researchers and drug development professionals with a detailed resource on this compound, covering its synthesis, physicochemical properties, and its application in the synthesis of molecules with potential therapeutic value.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. While a specific melting point is not consistently reported in publicly available literature, it is known to be a solid at room temperature.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₁₁H₁₂N₂O | [3][4] |

| Molecular Weight | 188.23 g/mol | [3][4] |

| Appearance | Solid | [2] |

| CAS Number | 339547-40-9 | [3] |

| SMILES | CC(C)N1C2=CC=CC=C2N=C1C=O | [3] |

| InChI Key | GHWMKMLXYMLFPR-UHFFFAOYSA-N | [2] |

Synthesis

Caption: Plausible synthetic pathways to this compound.

General Experimental Protocol for N-Alkylation (Hypothetical)

This protocol is a general representation and may require optimization.

-

To a solution of 2-formyl-1H-benzimidazole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-iodopropane or 2-bromopropane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Experimental Protocol for Oxidation (Hypothetical)

This protocol is a general representation and may require optimization.

-

Dissolve (1-isopropyl-1H-benzimidazol-2-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Add an oxidizing agent such as manganese dioxide (MnO₂, 5-10 eq) or pyridinium chlorochromate (PCC, 1.5 eq) in portions.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the oxidizing agent and its byproducts.

-

Wash the Celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | δ ~10.0-10.5 ppm (s, 1H, -CHO), δ ~7.3-8.0 ppm (m, 4H, Ar-H), δ ~4.8-5.2 ppm (septet, 1H, -CH(CH₃)₂), δ ~1.6-1.8 ppm (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR | δ ~185-190 ppm (C=O), δ ~140-155 ppm (Ar-C), δ ~110-135 ppm (Ar-C), δ ~48-52 ppm (-CH(CH₃)₂), δ ~20-23 ppm (-CH(CH₃)₂) |

| IR (cm⁻¹) | ~2820, 2720 (C-H stretch of aldehyde), ~1690-1710 (C=O stretch of aldehyde), ~1600, 1450 (C=C and C=N aromatic stretching) |

| Mass Spec (EI) | M⁺ at m/z 188, fragments corresponding to loss of -CHO, -CH(CH₃)₂, and isopropyl group. |

Applications in Organic Synthesis

The aldehyde functionality of this compound makes it a valuable precursor for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures.

References

Unlocking Novel Chemistries: An In-depth Technical Guide to New Reaction Pathways for 1-Isopropyl-1H-benzimidazole-2-carbaldehyde

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing novel synthetic routes and reaction pathways for the versatile building block, 1-Isopropyl-1H-benzimidazole-2-carbaldehyde. This document provides a survey of potential transformations, including multicomponent reactions and the synthesis of fused heterocyclic systems, opening new avenues for the creation of diverse molecular architectures with significant potential in medicinal chemistry and materials science.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active compounds. The benzimidazole core is a privileged scaffold in medicinal chemistry, and the presence of a reactive aldehyde group at the 2-position, along with the N-isopropyl substituent, offers a unique handle for further molecular elaboration. This guide explores emerging reaction pathways that leverage this reactivity to construct novel and complex chemical entities.

I. Multicomponent Reactions: A Gateway to Molecular Diversity

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. This compound is an ideal aldehyde component for various MCRs, leading to the rapid generation of compound libraries for screening and drug discovery.

A. Passerini Reaction

The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. Utilizing this compound in this reaction is anticipated to yield novel peptidomimetic structures with potential therapeutic applications.

Proposed Reaction Scheme:

Caption: Proposed Passerini reaction pathway.

Experimental Protocol (General):

A general procedure for the Passerini reaction involves the equimolar mixing of the aldehyde, carboxylic acid, and isocyanide in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified using standard techniques like column chromatography.

| Reactant | Molar Ratio |

| This compound | 1 |

| Carboxylic Acid | 1 |

| Isocyanide | 1 |

Table 1: Stoichiometry for the Passerini Reaction.

B. Ugi Reaction

The Ugi four-component reaction is a powerful tool for the synthesis of α-aminoacyl amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. The incorporation of the this compound moiety via the Ugi reaction can lead to the generation of diverse libraries of complex, drug-like molecules.

Proposed Reaction Scheme:

Caption: Proposed Ugi four-component reaction.

Experimental Protocol (General):

In a typical Ugi reaction, the aldehyde and amine are first stirred in a suitable solvent (e.g., methanol) to form the corresponding imine. Subsequently, the carboxylic acid and isocyanide are added, and the reaction mixture is stirred at room temperature until completion. Purification is generally achieved by chromatography.

| Reactant | Molar Ratio |

| This compound | 1 |

| Amine | 1 |

| Carboxylic Acid | 1 |

| Isocyanide | 1 |

Table 2: Stoichiometry for the Ugi Reaction.

II. Synthesis of Fused Heterocyclic Systems

The aldehyde functionality of this compound serves as a versatile handle for the construction of fused polycyclic frameworks, which are of significant interest in materials science and medicinal chemistry.

A. Synthesis of Pyrimido[1,2-a]benzimidazoles

The reaction of benzimidazole derivatives with β-dicarbonyl compounds or their equivalents is a known method for the synthesis of pyrimido[1,2-a]benzimidazoles. A plausible novel pathway involves a three-component reaction of this compound with a β-ketoester and urea or thiourea, analogous to the Biginelli reaction.

Proposed Reaction Scheme:

Caption: Proposed Biginelli-like reaction for pyrimido[1,2-a]benzimidazoles.

Experimental Protocol (General):

This one-pot synthesis would typically involve heating a mixture of the aldehyde, β-ketoester, and urea (or thiourea) in the presence of a catalyst, such as a Lewis acid or a Brønsted acid, in a suitable solvent like ethanol or acetic acid.

| Reactant | Molar Ratio |

| This compound | 1 |

| β-Ketoester | 1 |

| Urea or Thiourea | 1.5 |

Table 3: Stoichiometry for the Biginelli-like Reaction.

B. Synthesis of Benzimidazole-FUsed 1,2,3-Triazoles

A promising avenue for novel functionalization involves the synthesis of hybrid molecules containing both the benzimidazole and 1,2,3-triazole moieties. This can be achieved through a multi-step sequence starting from a modified benzaldehyde. While not a direct reaction of the aldehyde, this pathway highlights its utility as a precursor. A plausible route involves the condensation of a 4-azidobenzaldehyde with N-isopropyl-o-phenylenediamine to form an azido-functionalized benzimidazole, followed by a click reaction with an alkyne. Alternatively, a more direct, albeit less explored, approach could involve the reaction of this compound with a suitable azide-containing reagent in a cycloaddition-type reaction.

Conceptual Workflow for Benzimidazole-Triazole Hybrids:

Caption: Conceptual workflows for benzimidazole-triazole synthesis.

Conclusion

The reactivity of this compound presents a wealth of opportunities for the discovery and development of new chemical entities. The exploration of multicomponent reactions like the Passerini and Ugi reactions, as well as the synthesis of fused heterocyclic systems such as pyrimido[1,2-a]benzimidazoles, offers promising strategies for generating molecular diversity. Further research into these and other novel reaction pathways will undoubtedly unlock the full potential of this versatile building block for applications in drug discovery, materials science, and beyond. This guide serves as a foundational resource to inspire and direct these future investigations.

Technical Guide: Stability and Degradation Profile of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a hypothetical stability and degradation profile for 1-Isopropyl-1H-benzimidazole-2-carbaldehyde. The experimental data and degradation pathways are projected based on established principles of forced degradation studies and the known chemical behavior of benzimidazole and aldehyde functional groups, as specific experimental data for this compound is not publicly available. The methodologies described are based on standard international guidelines.

Introduction